molecular formula C12H12N2O B8162804 2-(3-Ethylphenyl)-pyrimidin-5-ol

2-(3-Ethylphenyl)-pyrimidin-5-ol

Cat. No.: B8162804
M. Wt: 200.24 g/mol
InChI Key: DSBSLUJBDOLLPI-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of the ethylphenyl group at the 3-position and the hydroxyl group at the 5-position of the pyrimidine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-pyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of 3-ethylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The final product is obtained after hydrolysis and purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-one.

    Reduction: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Ethylphenyl)-pyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidin-5-ol: Lacks the ethyl group, resulting in different chemical and biological properties.

    2-(3-Methylphenyl)-pyrimidin-5-ol: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.

    2-(3-Chlorophenyl)-pyrimidin-5-ol: Contains a chlorine atom, which significantly alters its chemical behavior and biological activity.

Uniqueness

2-(3-Ethylphenyl)-pyrimidin-5-ol is unique due to the presence of the ethyl group, which enhances its lipophilicity and influences its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-ethylphenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-4-3-5-10(6-9)12-13-7-11(15)8-14-12/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSLUJBDOLLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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